molecular formula C8H11NO2S2 B2564255 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 42487-51-4

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2564255
CAS RN: 42487-51-4
M. Wt: 217.3
InChI Key: SHTKEHNWPGRDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as OTZ, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTZ belongs to the thiazolidinone family and has a unique sulfur atom in its structure, which makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response. This compound has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense. In addition, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can limit its bioavailability. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known.

Future Directions

There are several future directions for research on 3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one. One area of research is to further investigate the mechanism of action of this compound and identify its molecular targets. Another area of research is to test the safety and efficacy of this compound in animal models and clinical trials. In addition, this compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, this compound can be tested for its potential applications in other diseases such as neurodegenerative disorders and autoimmune diseases.

Synthesis Methods

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be synthesized using a one-pot reaction of 2-mercaptoacetic acid, ethyl acetoacetate, and 2-bromo-1-ethanol. The reaction involves the formation of a thiazolidinone ring by the reaction of the thiol group with the carbonyl group of ethyl acetoacetate, followed by the addition of the bromo group of 2-bromo-1-ethanol to the oxirane ring. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

3-(Oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to scavenge free radicals and prevent oxidative damage to cells. In addition, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c10-7-5-13-8(12)9(7)4-6-2-1-3-11-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTKEHNWPGRDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)CSC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.